molecular formula C12H25N B7808897 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine CAS No. 919799-76-1

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Cat. No.: B7808897
CAS No.: 919799-76-1
M. Wt: 183.33 g/mol
InChI Key: JKQSKKCOSUMZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is a synthetic organic compound of significant interest in chemical and pharmacological research. With the molecular formula C12H25N, this secondary amine features a cyclohexane ring substituted with a methyl group and a 3-methylbutyl (isopentyl) side chain linked via an amine group . This structure classifies it among substituted cyclohexylamine derivatives, a group known for its diverse interactions in biological systems. While specific pharmacological data for this compound is not widely published, its structural backbone suggests potential research value in neuroscience. Compounds with similar amine-modified cyclohexane structures are investigated for their activity on trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is a key modulator of dopaminergic and serotonergic systems . TAAR1 is a prominent target for research into novel therapeutic approaches for neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction . Consequently, this amine may serve as a crucial intermediate or reference standard in the design and synthesis of novel receptor ligands. In chemical synthesis, this compound is a valuable building block for developing more complex molecules, including peptides and other pharmacologically active agents . Its structure provides a versatile scaffold for further functionalization, making it useful for structure-activity relationship (SAR) studies in medicinal chemistry. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h10-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSKKCOSUMZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612706
Record name 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-76-1
Record name 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine typically involves the following steps:

  • Starting Material: Cyclohexan-1-amine is used as the starting material.

  • Methylation: The cyclohexan-1-amine undergoes methylation to introduce a methyl group at the 4-position.

  • Alkylation: The resulting 4-methylcyclohexan-1-amine is then alkylated with 3-methylbutyl bromide to introduce the 3-methylbutyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding amine oxide.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amine.

  • Substitution: Substitution reactions can replace the 3-methylbutyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of amine oxide derivatives.

  • Reduction: Formation of reduced amine derivatives.

  • Substitution: Formation of various substituted cyclohexan-1-amines.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine has been investigated for its potential as an inhibitor of viral proteases, particularly in the context of coronaviruses. Research indicates that derivatives of this compound may serve as effective inhibitors of the SARS-CoV-2 3CL protease, which is crucial for viral replication.

  • Case Study : A study demonstrated that modifications to the structure of this compound led to compounds with improved potency against SARS-CoV proteases. These compounds exhibited high metabolic stability and favorable pharmacokinetic profiles, making them promising candidates for further development as antiviral agents .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its amine functionality allows for diverse reactions, including:

  • Alkylation : The amine can act as a nucleophile in alkylation reactions, facilitating the introduction of various alkyl groups.
  • Formation of Heterocycles : It can be utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Alkyl-Substituted Cyclohexanamines: Chain Length and Branching Effects

Key Compounds:
  • 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine (CAS 919799-86-3): Features a longer branched chain (4-methylpentan-2-yl) with a molecular weight of 197.36 g/mol and LogP 3.98 .
  • N-Butyl-4-methylcyclohexanamine (CAS 344295-68-7): Straight-chain butyl substituent, likely lower LogP than branched analogs due to reduced hydrophobicity .

Comparison :

  • Lipophilicity : Branched chains (e.g., 3-methylbutyl, 4-methylpentan-2-yl) exhibit higher LogP values (~3.98) compared to linear chains, enhancing membrane permeability in biological systems.
  • Synthetic Accessibility : Branched analogs may require specialized alkylation techniques, while linear chains are more straightforward to synthesize.

Heteroatom-Containing Substituents

Key Compound:
  • 4-Methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine (CAS 467444-21-9): Substituted with an oxolane (tetrahydrofuran) methyl group, introducing an oxygen atom .

Comparison :

  • Hydrogen Bonding : The ether oxygen enables hydrogen-bond acceptor interactions, which could enhance binding affinity in receptor-ligand systems.

Aromatic vs. Aliphatic Substituents

Key Compounds:
  • 1-(4-Chlorobenzyl)cyclohexan-1-amine (CAS 756425-20-4): Aromatic benzyl group with a chloro substituent (MW: 223.74 g/mol) .
  • 4-Methyl-N-[1-(4-methylphenyl)propyl]cyclohexan-1-amine : Combines aliphatic and aromatic moieties .

Comparison :

  • Reactivity : Chlorine in the benzyl group may confer electrophilic properties, altering metabolic stability.

Piperazine-Containing Derivatives

Key Compound:
  • (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Patent Compound 289): Incorporates a piperazine ring (MW: 197.32 g/mol) .

Comparison :

  • Basicity : The piperazine nitrogen atoms increase basicity, favoring salt formation (e.g., hydrochlorides) for improved solubility.

Stereoisomerism and Pharmacological Implications

Key Example:
  • (1R,4R)- vs. (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Compounds 288 and 289): Stereoisomers with identical molecular formulas but distinct NMR profiles .

Comparison :

  • Biological Activity : Stereochemistry can drastically alter receptor binding. For example, the (1R,4R) isomer may exhibit higher affinity for specific targets due to spatial compatibility.

Data Tables

Table 1: Structural and Physical Properties of Selected Cyclohexanamine Derivatives

Compound Name Molecular Formula MW (g/mol) LogP Substituent Type Key Feature Source
4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine C₁₂H₂₅N 183.33 ~3.98 Branched alkyl 3-methylbutyl chain
4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine C₁₃H₂₇N 197.36 3.98 Longer branched alkyl Enhanced lipophilicity
4-Methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine C₁₂H₂₃NO 197.32 N/A Ether-containing alkyl Improved solubility
1-(4-Chlorobenzyl)cyclohexan-1-amine C₁₃H₁₈ClN 223.74 N/A Aromatic benzyl Electrophilic chloro group
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 197.32 N/A Piperazine ring High basicity

Biological Activity

4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine is a cyclic amine compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, interaction with molecular targets, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C_{12}H_{19}N
  • Molecular Weight : 191.29 g/mol
  • IUPAC Name : this compound

This compound features a cyclohexane ring substituted with a methyl group and an N-(3-methylbutyl) side chain, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Research indicates that the compound may influence neurotransmitter systems, particularly those involving monoamines, which are crucial for various physiological functions.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects, including:

  • Neurotransmitter Modulation : It may enhance the release of neurotransmitters such as dopamine and norepinephrine, potentially affecting mood and cognitive functions.
  • Anti-inflammatory Properties : Preliminary data suggest that it could reduce inflammation by modulating cytokine production.
  • Antimicrobial Activity : Some investigations indicate that it possesses antimicrobial properties against certain bacterial strains.

Case Studies

  • Neuropharmacological Study : In a study examining the effects on animal models, administration of this compound resulted in increased locomotor activity, suggesting stimulant effects similar to amphetamines. The study utilized behavioral assays to evaluate changes in activity levels post-administration.
  • In Vitro Antimicrobial Assessment : A series of in vitro tests demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key insights include:

Structural FeatureEffect on Activity
Methyl Group at Position 4Enhances lipophilicity and receptor binding
N-(3-Methylbutyl) ChainIncreases selectivity for neurotransmitter receptors

Toxicity and Safety Profile

Toxicological evaluations are essential for determining the safety of this compound. Current studies indicate a relatively low toxicity profile at therapeutic doses, but further research is needed to establish comprehensive safety data.

Q & A

Q. What are the established synthetic routes for 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Stepwise alkylation : React 4-methylcyclohexan-1-amine with 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Reductive amination : Condense 4-methylcyclohexanone with 3-methylbutylamine using NaHB(OAc)₃ as a reducing agent in dichloromethane (DCM) with catalytic acetic acid, followed by purification via column chromatography .
    Key validation : Monitor reaction progress using TLC and confirm product purity via MS (ESI+) and ¹H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Mass Spectrometry (MS) : Use ESI+ mode to confirm molecular weight (expected m/z ~198 [M + H]⁺ for the free base, similar to structurally related amines) .
  • ¹H NMR : Identify key signals:
    • Cyclohexyl protons: δ 1.2–2.2 ppm (multiplet, axial/equatorial positions).
    • N-(3-methylbutyl) chain: δ 0.9 ppm (triplet, –CH(CH₃)₂), δ 1.4 ppm (multiplet, –CH₂–), δ 2.6 ppm (triplet, –N–CH₂–) .
  • ¹³C NMR : Confirm quaternary carbons (e.g., cyclohexane C1 at δ ~55 ppm for the amine-bearing carbon) .

Q. What solvent systems and catalysts optimize the introduction of the 3-methylbutyl group?

  • Solvents : DCM or THF for alkylation; DCM/MeOH mixtures for reductive amination .
  • Catalysts : Use HOAc (1–5 mol%) in reductive amination to protonate the intermediate imine, enhancing NaHB(OAc)₃ activity .
  • Workup : Neutralize with saturated NaHCO₃ and extract with DCM to isolate the amine .

Advanced Research Questions

Q. How can diastereomeric byproducts be resolved during synthesis?

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients .
  • Stereoselective synthesis : Employ enantiopure starting materials (e.g., (1R,4R)-cyclohexane derivatives) and monitor stereochemistry via NOESY NMR to confirm spatial arrangement of substituents .
  • Crystallization : Recrystallize diastereomers using ethanol/water mixtures, leveraging differential solubility .

Q. How to address contradictory NMR data in structurally similar analogs?

  • Dynamic effects : If axial/equatorial chair conformations cause signal splitting, acquire spectra at variable temperatures (e.g., 25°C vs. –40°C) to slow conformational exchange .
  • Decoupling experiments : Use 2D-COSY or HSQC to resolve overlapping proton signals (e.g., cyclohexyl H-2/H-3) .
  • Reference analogs : Compare with published spectra of N-alkylcyclohexylamines (e.g., N-ethyl derivatives in ) to assign ambiguous peaks .

Q. What computational methods predict biological activity based on structural analogs?

  • Molecular docking : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors), leveraging the compound’s similarity to psychoactive amines .
  • QSAR modeling : Train models on cyclohexylamine derivatives with known IC₅₀ values for targets like monoamine oxidases (MAOs) .
  • ADMET prediction : Employ SwissADME to assess blood-brain barrier permeability and metabolic stability .

Methodological Notes

  • Safety : Handle intermediates (e.g., bromoalkanes) in fume hoods; use PPE to avoid skin contact (amines can cause irritation) .
  • Data validation : Cross-reference MS/NMR with databases like PubChem (e.g., CID 1132763-75-7 in ) .
  • Scale-up challenges : Optimize column chromatography (e.g., silica gel mesh size) to prevent yield loss in multi-gram syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.